molecular formula C12H13NO2 B2449019 1,3,5-Trimethyl-1H-indole-2-carboxylic acid CAS No. 446830-79-1

1,3,5-Trimethyl-1H-indole-2-carboxylic acid

Cat. No. B2449019
CAS RN: 446830-79-1
M. Wt: 203.241
InChI Key: ORZQQOIVPVKEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,3,5-Trimethyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “1,3,5-Trimethyl-1H-indole-2-carboxylic acid” consists of a core indole structure with three methyl groups attached at the 1, 3, and 5 positions of the indole ring. The 2 position of the indole ring is substituted with a carboxylic acid group .


Physical And Chemical Properties Analysis

“1,3,5-Trimethyl-1H-indole-2-carboxylic acid” is a solid compound with a molecular weight of 203.24 and a molecular formula of C12H13NO2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Anti-HIV Potential

Researchers have explored indole derivatives as potential anti-HIV agents. For example, molecular docking studies revealed that certain indolyl and oxochromenyl xanthenone derivatives exhibit anti-HIV-1 activity .

Other Biological Activities

Beyond antiviral and anti-HIV effects, indole derivatives have been investigated for various other activities:

Mechanism of Action

Target of Action

Indole derivatives, such as 1,3,5-Trimethyl-1H-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 1,3,5-Trimethyl-1H-indole-2-carboxylic acid would depend on its specific targets and mode of action.

Result of Action

The molecular and cellular effects of 1,3,5-Trimethyl-1H-indole-2-carboxylic acid would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the effects could potentially be quite diverse.

properties

IUPAC Name

1,3,5-trimethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-4-5-10-9(6-7)8(2)11(12(14)15)13(10)3/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZQQOIVPVKEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethyl-1H-indole-2-carboxylic acid

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